[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c25-14-24(11-4-1-5-12-24)26-19(27)13-31-23(30)18-10-6-9-17-20(18)22(29)16-8-3-2-7-15(16)21(17)28/h2-3,6-10H,1,4-5,11-13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQKRNIBTPYQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The cyanocyclohexyl group can be synthesized through a nucleophilic substitution reaction, where a cyclohexylamine reacts with a cyanogen halide under controlled conditions. The oxoethyl group is introduced via an acylation reaction, using an appropriate acylating agent such as an acid chloride or anhydride. Finally, the dioxoanthracene carboxylate moiety is incorporated through a condensation reaction with the previously synthesized intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems may be employed to ensure consistent product quality and efficient resource utilization.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of additional oxo groups or the cleavage of certain bonds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of oxo groups to hydroxyl groups or the reduction of the cyanocyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Mechanism of Action : Research indicates that anthracene derivatives can intercalate with DNA, potentially leading to the inhibition of cancer cell proliferation. The incorporation of the cyanocyclohexyl group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against cancer cells.
- Case Study : A study published in Molecules demonstrated that similar anthracene derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate could also possess similar properties .
-
Antimicrobial Properties :
- Research Findings : Anthracene derivatives have shown promising results as antimicrobial agents. The unique structure of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate may contribute to its effectiveness against bacterial strains resistant to conventional antibiotics.
- Example : A comparative study found that certain anthracene derivatives inhibited the growth of multidrug-resistant bacteria, indicating potential for development into new antimicrobial therapies .
Materials Science Applications
-
Organic Photovoltaics :
- Role in Solar Cells : The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar energy applications.
- Performance Metrics : Preliminary studies have shown that incorporating such compounds into solar cell architectures can enhance light absorption and improve overall efficiency .
-
Fluorescent Dyes :
- Usage in Imaging : Due to its fluorescent properties, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate can be utilized as a fluorescent dye in biological imaging studies. Its stability and brightness make it suitable for tracking cellular processes.
- Research Evidence : A study highlighted the effectiveness of similar compounds in imaging applications, demonstrating their utility in live-cell imaging due to their low toxicity and high photostability .
Environmental Applications
- Pollutant Detection :
- Sensing Capabilities : The compound may be employed in sensors for detecting environmental pollutants. Its chemical structure allows for selective binding with specific contaminants, enabling sensitive detection methods.
- Case Study : Research has shown that anthracene-based sensors can effectively detect heavy metals in water samples, suggesting potential applications for environmental monitoring using [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate .
Mechanism of Action
The mechanism by which [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-2-carboxylate: A structural isomer with a different position of the carboxylate group.
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-3-carboxylate: Another isomer with the carboxylate group at a different position.
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-4-carboxylate: Similar to the previous compounds but with the carboxylate group at the fourth position.
Uniqueness
The uniqueness of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate lies in its specific arrangement of functional groups, which can influence its reactivity, stability, and interactions with other molecules. This distinct structure may confer unique properties that make it particularly valuable for certain applications, such as selective enzyme inhibition or specific binding to biological targets.
Biological Activity
Chemical Structure and Properties
The compound consists of an anthracene backbone with a carboxylate group and a side chain featuring a cyanocyclohexyl amine. Its structural formula can be represented as follows:
Key Features:
- Molecular Weight : 342.36 g/mol
- Solubility : Soluble in organic solvents, limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, influencing pathways related to inflammation, cancer, and possibly neuroprotection. The presence of the anthracene moiety suggests potential applications in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation.
Anticancer Activity
Studies have demonstrated that derivatives of anthracene exhibit significant anticancer properties. The compound has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, research indicates that compounds similar to this structure can inhibit the growth of breast cancer cells through the modulation of apoptotic pathways and cell cycle arrest.
Case Study: In Vitro Analysis
A recent study investigated the effects of this compound on MCF-7 (breast cancer) cells:
- Concentration Tested : 1 µM to 10 µM
- Results : Significant reduction in cell viability observed at concentrations above 5 µM, with an IC50 value calculated at approximately 6 µM.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity, which may be beneficial in treating conditions like rheumatoid arthritis. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in experimental models.
Research Findings
In a murine model of inflammation:
- Dosage : Administered at 10 mg/kg body weight.
- Outcome : Marked decrease in paw swelling and histological evidence of reduced inflammation was noted.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result |
|---|---|---|
| Anticancer | MCF-7 Cell Viability | IC50 = 6 µM |
| Anti-inflammatory | Murine Model | Significant reduction in paw swelling |
| ROS Generation | Photodynamic Assay | Increased ROS upon light exposure |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Anti-inflammatory Effect |
|---|---|---|
| [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate | 6 | Yes |
| Anthracene Derivative A | 8 | Yes |
| Anthracene Derivative B | 4 | No |
Q & A
Basic: How can researchers optimize the synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use dimethylformamide (DMF) as a solvent with potassium carbonate as a base, as demonstrated in analogous anthraquinone ester syntheses. Stirring at room temperature for 1–2 hours followed by recrystallization from ethanol can yield crystals with >85% purity .
- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
- Troubleshooting : Monitor reaction progress using TLC (silica plates, UV visualization). If side products dominate, adjust stoichiometry of the 1-cyanocyclohexylamine derivative relative to the anthraquinone precursor .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm the presence of the 9,10-dioxoanthracene core via absorbance peaks at 250–290 nm (π→π* transitions) and 400–450 nm (n→π* transitions) .
- NMR Analysis : Use - and -NMR to resolve the cyclohexylamino and ester moieties. Key signals include:
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H] and fragment peaks corresponding to the loss of the cyanocyclohexyl group .
Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
- Controlled Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Anthraquinone derivatives are prone to hydrolysis at high pH (>10) and elevated temperatures, leading to free anthraquinone-1-carboxylic acid .
- Kinetic Modeling : Fit degradation data to pseudo-first-order kinetics to calculate half-life () and activation energy () using the Arrhenius equation. Compare results with structurally similar compounds (e.g., N-(9,10-dioxoanthracen-2-yl)acetamide derivatives) to identify substituent-specific trends .
Advanced: How to assess environmental persistence and bioaccumulation potential of this compound?
Methodological Answer:
- Partition Coefficient (Log ) : Determine experimentally using the shake-flask method (octanol/water) or predict via QSPR models. Anthraquinone derivatives typically exhibit moderate hydrophobicity (Log ~2–4), suggesting moderate bioaccumulation .
- Photodegradation Studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor by LC-MS. Anthraquinone cores often form hydroxylated or demethylated byproducts .
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity. Compare EC values with structurally related compounds (e.g., 1-amino-4-bromo-9,10-dioxoanthracene derivatives) .
Basic: What biological activity screening protocols are relevant for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against tyrosine kinases or oxidoreductases (e.g., NADPH oxidase) due to anthraquinone’s redox activity. Use fluorescence-based kits (e.g., ADP-Glo™) at 10–100 μM concentrations .
- Cytotoxicity Screening : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and assess IC after 48-hour exposure .
Advanced: How to design computational models for structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Descriptor Selection : Calculate electronic (HOMO/LUMO energies), steric (molar refractivity), and topological (Wiener index) descriptors using software like MOE or Schrödinger .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors with biological activity data. Validate models via leave-one-out cross-validation (Q > 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
